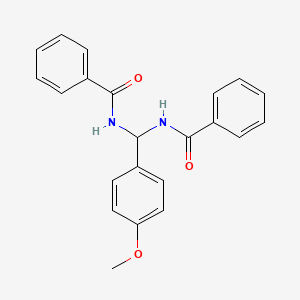
N,N'-(4-Methoxybenzylidene)bisbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Methoxybenzylidene)bisbenzamide: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of two benzamide groups linked through a 4-methoxybenzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxybenzylidene)bisbenzamide typically involves the condensation reaction between 4-methoxybenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of N,N’-(4-Methoxybenzylidene)bisbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(4-Methoxybenzylidene)bisbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(4-Methoxybenzylidene)bisbenzamide is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to various biological effects.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating infections and cancer.
Industry: In the industrial sector, N,N’-(4-Methoxybenzylidene)bisbenzamide is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N,N’-(4-Methoxybenzylidene)bisbenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules, such as proteins and nucleic acids, can lead to biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine
- Bis(4-methoxybenzylidene)acetone
Comparison: N,N’-(4-Methoxybenzylidene)bisbenzamide is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For example, its methoxy groups can influence its solubility and interaction with other molecules, distinguishing it from other Schiff bases.
Eigenschaften
Molekularformel |
C22H20N2O3 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[benzamido-(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-27-19-14-12-16(13-15-19)20(23-21(25)17-8-4-2-5-9-17)24-22(26)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
GKZMDKCQPPHMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985524.png)


![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11985539.png)


![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11985555.png)


![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)
